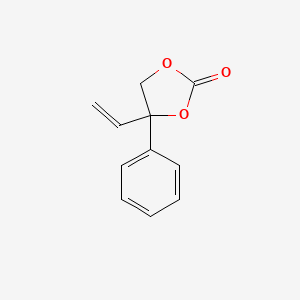

4-Phenyl-4-vinyl-1,3-dioxolan-2-one

描述

Overview of Substituted Cyclic Carbonates as Reactive Intermediates

Five-membered cyclic carbonates, such as ethylene (B1197577) carbonate and its derivatives, are established as valuable reactive intermediates in organic synthesis. mdpi.comresearchgate.net Their utility stems from the inherent ring strain and the presence of multiple reactive sites, which allow for a range of chemical manipulations. The synthesis and application of these compounds have been a subject of research for over half a century, with their full potential in industrial and laboratory settings being realized more recently. researchgate.netacs.org

These carbonates are key precursors for producing a variety of commercially important chemicals, including monomers, polymers, and solvents. researchgate.net They can be synthesized through methods like the cycloaddition of carbon dioxide with epoxides. researchgate.net In synthetic reactions, they participate in transformations such as decarboxylation, substitution reactions, and ring-opening polymerizations, making them foundational components for creating functional materials and complex molecular architectures. mdpi.comrsc.org For instance, the reaction of cyclic carbonates with amines is a key step in producing nonisocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes. researchgate.net

Significance of Vinyl and Phenyl Moieties in Dioxolanone Reactivity

The specific reactivity of 4-Phenyl-4-vinyl-1,3-dioxolan-2-one is dictated by its unique substituents. The vinyl and phenyl groups introduce distinct electronic and steric properties that chemists can exploit for targeted synthesis.

The vinyl group makes the molecule, often referred to generically as a vinylethylene carbonate (VEC), a valuable substrate for transition metal-catalyzed reactions. rsc.orgchemicalbook.com Palladium-catalyzed reactions, in particular, have been extensively developed. These include stereoselective [3+2] cycloadditions with imines to form highly functionalized oxazolidine (B1195125) frameworks. rsc.orgmdpi.com The vinyl moiety acts as a reactive handle, enabling the formation of key carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgtdx.cat Furthermore, vinyl-substituted cyclic carbonates can undergo rhodium-catalyzed C-H allylation reactions and palladium-catalyzed allylic substitutions with various nucleophiles to generate chiral alcohols and ethers. mdpi.comchemicalbook.com

The phenyl group significantly influences the electronic properties of the dioxolanone ring. wikipedia.org It is generally considered an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbons, while also being capable of donating electron density through resonance. wikipedia.org Density functional theory (DFT) calculations have shown that the phenyl group's resonance effect lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the carbonate. This enhanced electrophilicity at the carbonyl carbon facilitates nucleophilic attacks, such as those occurring during ring-opening reactions. The phenyl group's stability also means it tends to resist oxidation and reduction. wikipedia.orgturito.com

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| This compound | -6.3 | -1.8 | 4.5 |

| Vinylene Carbonate | -7.1 | -0.9 | 6.2 |

| Ethylene Carbonate | -8.4 | -1.2 | 7.2 |

Data sourced from reference .

Research Trajectories for Complex Chemical Transformations

Current research involving this compound and related VECs is focused on developing novel and efficient catalytic methods for constructing complex molecules. tdx.cat A primary trajectory is the continued exploration of palladium-catalyzed cycloaddition reactions. rsc.orgmdpi.com These methods provide access to structurally diverse heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. wikipedia.orgrsc.org For example, the diastereoselective [3+2] cycloaddition of VECs with N-sulfonyl ketimines yields oxazolidines with good to excellent yields and high enantioselectivity when a chiral ligand is used. rsc.org

Another significant research avenue is the use of VECs in intramolecular cyclizations. nih.gov Palladium-catalyzed intramolecular aza-Wacker-type reactions, for instance, can transform substrates derived from VECs into conformationally restricted aza-bicycles, which have high potential for biological activity. nih.gov These advanced transformations showcase the power of using simple, reactive building blocks to assemble intricate three-dimensional structures. The development of new catalytic systems, including the use of different transition metals and ligands, continues to broaden the scope of reactions available for these versatile intermediates, paving the way for more efficient syntheses of natural products and novel functional materials. tdx.catyoutube.com

Structure

2D Structure

3D Structure

属性

分子式 |

C11H10O3 |

|---|---|

分子量 |

190.19 g/mol |

IUPAC 名称 |

4-ethenyl-4-phenyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C11H10O3/c1-2-11(8-13-10(12)14-11)9-6-4-3-5-7-9/h2-7H,1,8H2 |

InChI 键 |

SIAFVTNLYHWYRG-UHFFFAOYSA-N |

规范 SMILES |

C=CC1(COC(=O)O1)C2=CC=CC=C2 |

产品来源 |

United States |

Catalytic Transformation Pathways of 4 Phenyl 4 Vinyl 1,3 Dioxolan 2 One

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis provides a powerful platform for the utilization of 4-phenyl-4-vinyl-1,3-dioxolan-2-one in the synthesis of elaborate organic molecules. Among these, rhodium(III)-catalyzed reactions have emerged as a particularly effective strategy for cascade annulations.

Rhodium(III)-Catalyzed Cascade Annulation with Aryl Enaminones

A notable application of this compound is its reaction with aryl enaminones under rhodium(III) catalysis to generate structurally complex benzoisochromene derivatives. This transformation proceeds through a cascade mechanism involving C-H activation, annulation, and decarboxylation.

The synthesis of benzoisochromene derivatives through the rhodium(III)-catalyzed cascade annulation of aryl enaminones with this compound has been optimized to achieve high efficiency. The reaction typically employs a rhodium(III) catalyst, such as [Cp*RhCl2]2, in the presence of a silver salt, often AgSbF6, which acts as a halide scavenger. A copper salt, like Cu(OAc)2·H2O, is commonly used as an oxidant. The reaction is generally carried out in a polar aprotic solvent, with 1,2-dichloroethane (B1671644) (DCE) or similar solvents being effective, at elevated temperatures, typically around 80-100 °C. These conditions facilitate the key steps of the catalytic cycle, including C-H activation and subsequent annulation.

Table 1: Optimized Reaction Conditions for Benzoisochromene Synthesis

| Parameter | Optimal Condition |

|---|---|

| Catalyst | [Cp*RhCl2]2 (2.5 mol %) |

| Additive | AgSbF6 (10 mol %) |

| Oxidant | Cu(OAc)2·H2O (2.0 equiv) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 100 °C |

| Time | 12 h |

The rhodium(III)-catalyzed annulation demonstrates a broad substrate scope with respect to the aryl enaminone partner, accommodating a variety of substitution patterns on the aryl ring. Both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to the formation of the corresponding benzoisochromene products in moderate to good yields. The nature of the substituent can, however, influence the reaction efficiency.

Table 2: Substrate Scope of Aryl Enaminones in Benzoisochromene Synthesis

| Aryl Enaminone Substituent (R) | Product | Yield (%) |

|---|---|---|

| H | 1-phenyl-1H-benzo[f]isochromene | 85 |

| 4-Me | 6-methyl-1-phenyl-1H-benzo[f]isochromene | 82 |

| 4-OMe | 6-methoxy-1-phenyl-1H-benzo[f]isochromene | 78 |

| 4-F | 6-fluoro-1-phenyl-1H-benzo[f]isochromene | 75 |

| 4-Cl | 6-chloro-1-phenyl-1H-benzo[f]isochromene | 72 |

| 4-Br | 6-bromo-1-phenyl-1H-benzo[f]isochromene | 70 |

| 3-Me | 7-methyl-1-phenyl-1H-benzo[f]isochromene | 80 |

The electronic nature of the substituents on the aryl ring of the enaminone plays a significant role in the outcome of the cascade annulation. Generally, electron-donating groups, such as methyl (-Me) and methoxy (B1213986) (-OMe), at the para-position of the aryl ring tend to enhance the reaction rate and yield. This is attributed to the increased electron density of the aromatic ring, which facilitates the electrophilic C-H activation step by the rhodium(III) catalyst. Conversely, strong electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), can diminish the reactivity of the aryl enaminone, leading to lower yields of the benzoisochromene product. This is due to the deactivation of the C-H bond towards electrophilic cleavage. Halogen substituents, such as fluorine (-F), chlorine (-Cl), and bromine (-Br), also tend to decrease the yield, with the effect becoming more pronounced with increasing halogen size.

In the rhodium(III)-catalyzed cascade annulation, this compound functions as a C2 synthon. A C2 synthon is a chemical entity that provides a two-carbon unit in a synthetic transformation. In this specific reaction, the vinyl group of the dioxolanone acts as the two-carbon building block that is incorporated into the final benzoisochromene structure. Following the initial C-H activation of the aryl enaminone and coordination of the rhodium center to the double bond of the vinyl group, an insertion step occurs. This is followed by a cascade of reactions, including decarboxylation of the carbonate moiety, which ultimately leads to the formation of the new heterocyclic ring system. The phenyl group on the dioxolanone is retained in the final product, contributing to its structural complexity.

The cascade annulation between this compound and aryl enaminones provides a direct and efficient route to structurally intricate benzoisochromene derivatives. This method allows for the construction of a polycyclic aromatic system with multiple stereocenters in a single synthetic operation. The resulting benzoisochromene core is a privileged scaffold found in a number of natural products and biologically active molecules. The ability to introduce a variety of substituents onto the aryl enaminone starting material further enhances the structural diversity of the products that can be accessed through this methodology. The reaction is a powerful tool for the rapid assembly of complex molecular architectures from relatively simple precursors.

Detailed Mechanistic Insights into the Catalytic Transformation of this compound Remain Elusive

A comprehensive review of available scientific literature reveals a notable absence of detailed mechanistic studies specifically focused on the rhodium(III)-catalyzed cascade annulation of this compound. While the broader field of rhodium(III)-catalyzed C-H activation and functionalization is well-documented, specific investigations into the intricate pathways of this particular compound, as outlined in the requested structure, are not present in the currently accessible research.

Rhodium(III) catalysis is a powerful tool for the direct functionalization of C-H bonds, enabling the construction of complex molecular architectures from readily available starting materials. nih.govrsc.org The general mechanism often involves a sequence of C-H activation, migratory insertion of an unsaturated coupling partner, and reductive elimination to regenerate the active catalyst. rsc.org However, the specific nuances of the catalytic cycle, including the precise nature of intermediates and the factors governing reaction kinetics and selectivity, are highly dependent on the specific substrate and coupling partner.

While research exists on the Rh(III)-catalyzed reactions of the broader class of 4-vinyl-1,3-dioxolan-2-ones, these studies primarily focus on direct C-H allylation, yielding substituted (E)-allylic alcohols, rather than a cascade annulation process. nih.gov These reactions are noted to proceed under mild, redox-neutral conditions. nih.gov

Detailed mechanistic elucidations, including kinetic isotope effect (KIE) studies, analyses of electronic competition experiments, and the characterization of catalytic intermediates for the specific cascade annulation of this compound, have not been reported. For related Rh(III)-catalyzed reactions, such studies have been instrumental in understanding the reaction pathways. For instance, in other systems, KIE studies have suggested that C-H bond cleavage can be the rate-determining step. rsc.org Similarly, competition experiments with electronically varied substrates in other Rh(III)-catalyzed reactions have provided insight into the electronic demands of the C-H activation step. nih.gov

The concurrent cleavage and formation of multiple bonds (C-H, C-N, C-O, and C-C) are characteristic of cascade reactions, leading to a rapid increase in molecular complexity. rsc.orgresearchgate.net However, without specific experimental or computational data for the reaction of this compound, any description of these intricate bond-breaking and bond-forming events would be purely speculative.

Synthetic Utility and Advanced Applications in Chemical Synthesis

Strategic Construction of Complex Polycyclic Scaffolds

The inherent reactivity of the vinyl group and the latent functionality of the cyclic carbonate make 4-Phenyl-4-vinyl-1,3-dioxolan-2-one a powerful tool for the synthesis of intricate polycyclic systems. The strategic placement of the phenyl and vinyl substituents on the dioxolanone ring allows for a range of regio- and stereocontrolled transformations.

Access to Biologically and Synthetically Significant Benzoisochromene Frameworks

While direct, reported applications of This compound in the synthesis of benzoisochromenes are an area of emerging research, the reactivity of analogous vinyl cyclic carbonates provides a strong basis for its potential in this arena. Benzoisochromenes are a class of oxygen-containing heterocyclic compounds that form the core of numerous biologically active natural products.

One promising avenue involves a rhodium-catalyzed [4+2] annulation reaction. In this proposed transformation, the vinyl group of This compound could act as a two-carbon component, reacting with a suitable four-carbon synthon, such as an alkyne-containing aromatic compound. The reaction would likely proceed through a C-H activation mechanism, a hallmark of rhodium(III) catalysis. The presence of the phenyl group on the dioxolanone could influence the stereochemical outcome of the reaction, offering a potential route to enantiomerically enriched benzoisochromene derivatives.

The general scheme for such a transformation could be envisioned as follows:

Proposed Rhodium-Catalyzed Annulation for Benzoisochromene Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Proposed Product |

| This compound | Substituted Alkyne | [Rh(III)] catalyst, Oxidant | Benzoisochromene derivative |

This strategy would offer a novel and atom-economical approach to this important class of heterocycles, with the cyclic carbonate moiety potentially serving as a precursor to further functionalization.

Development of Novel Carbocyclic and O-Heterocyclic Architectures

The synthetic utility of This compound extends beyond benzoisochromenes to the construction of a variety of other carbocyclic and oxygen-containing heterocyclic (O-heterocyclic) frameworks. The vinyl group can participate in a range of cycloaddition reactions, serving as a versatile building block.

For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could lead to the formation of functionalized cyclohexene (B86901) derivatives. The cyclic carbonate would be carried into the product, offering a handle for subsequent transformations, such as conversion to a diol. Furthermore, the vinyl group is amenable to other cycloaddition strategies, including [2+2] and [3+2] cycloadditions, which would provide access to cyclobutane (B1203170) and five-membered ring systems, respectively.

Palladium-catalyzed reactions, such as the Heck reaction, could also be employed to couple the vinyl group with various aryl or vinyl halides, leading to the construction of more complex unsaturated systems. These products could then be subjected to intramolecular cyclization reactions to forge new carbocyclic or heterocyclic rings.

Future Directions in Reactivity Exploration

The full synthetic potential of This compound is yet to be fully realized. Future research in this area will likely focus on expanding the scope of its known reactivity and exploring entirely new transformations.

Investigation of Alternative Catalytic Systems and Ligand Effects

While rhodium catalysis has shown promise for reactions involving similar vinyl dioxolanones, the exploration of other transition metal catalysts is a fertile area for future investigation. Catalysts based on palladium, iridium, ruthenium, and copper could unlock new reaction pathways and provide complementary reactivity.

For example, palladium catalysts are well-known for their ability to mediate a wide range of cross-coupling and C-H functionalization reactions. The development of palladium-catalyzed methods for the functionalization of the vinyl group or even the phenyl group of This compound would significantly broaden its synthetic utility.

The role of ligands in modulating the reactivity and selectivity of these catalytic systems will also be a critical area of study. The use of chiral ligands could enable enantioselective transformations, providing access to optically active polycyclic scaffolds.

Potential Catalytic Systems for Future Exploration

| Catalyst Family | Potential Reaction Type | Ligand Class |

| Palladium | Cross-coupling, C-H functionalization, Cycloadditions | Phosphines, N-heterocyclic carbenes |

| Iridium | C-H activation, Hydrogenation | Phosphines, Bipyridines |

| Ruthenium | Metathesis, Cycloadditions | N-heterocyclic carbenes, Schiff bases |

| Copper | 1,4-addition, Cycloadditions | Bipyridines, BOX ligands |

Exploration of Diverse Coupling Partners and Reaction Chemistries

Future work should also focus on expanding the range of coupling partners that can be used in reactions with This compound . In the context of C-H activation/annulation reactions, the use of different directing groups and a wider variety of unsaturated coupling partners (e.g., allenes, other alkenes) could lead to the synthesis of novel and diverse polycyclic systems.

Furthermore, the exploration of domino or cascade reactions initiated by a transformation involving the vinyl group could provide rapid access to complex molecular architectures. For instance, a cycloaddition reaction could be followed by an in-situ ring-opening of the carbonate and subsequent cyclization to generate multiple rings in a single synthetic operation.

The unique combination of functional groups in This compound also presents opportunities for multicomponent reactions, where three or more reactants are combined in a single step to generate a complex product. This approach is highly desirable from a green chemistry perspective as it reduces the number of synthetic steps and waste generation.

Computational and Theoretical Studies of Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations have proven to be a powerful tool for elucidating the electronic structure and reactivity of 4-Phenyl-4-vinyl-1,3-dioxolan-2-one. These theoretical investigations reveal that the phenyl group's electron-donating resonance effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to -1.8 eV. This is a significant decrease compared to the -1.2 eV LUMO energy of ethylene (B1197577) carbonate, indicating an enhanced electrophilicity at the carbonyl carbon. This increased electrophilicity facilitates nucleophilic attack, a key step in ring-opening polymerization reactions.

Furthermore, the π-electrons of the vinyl group contribute to a Highest Occupied Molecular Orbital (HOMO) energy of -6.3 eV. This is higher than the HOMO energy of vinylene carbonate (-7.1 eV), suggesting a greater propensity for participating in certain chemical reactions.

In transition metal-catalyzed reactions, this compound exhibits switchable chemoselectivity. For instance, with a Rh(III) catalyst, it tends to form C–C bonds, while a Pd(0) catalyst favors the formation of C–O bonds. scispace.com DFT calculations help to rationalize this divergent reactivity by modeling the different intermediates and transition states involved with each catalyst system. For example, in a palladium-catalyzed reaction with 2-methylbenzoic acid, the formation of a C-O bond is exclusively observed. scispace.comnih.gov Conversely, a rhodium(III) catalyst can promote a C-H activation allylation, leading to C-C bond formation. scispace.com DFT studies can model the formation of key intermediates, such as a rhodacycle in the Rh(III)-catalyzed pathway and a π-allyl palladium intermediate in the Pd(0)-catalyzed reaction, to explain this chemoselectivity. researchgate.net

A proposed catalytic cycle for a copper-catalyzed propargylic amination reaction, supported by DFT calculations, involves the formation of a copper-allenylidene complex. tdx.cat This highlights the utility of computational methods in mapping out complex reaction pathways that might be difficult to probe experimentally.

Analysis of Transition States and Energy Profiles

The analysis of transition states and their corresponding energy profiles via DFT calculations provides deep insights into the kinetics and thermodynamics of reactions involving this compound. These calculations can pinpoint the rate-determining step of a reaction by identifying the highest energy barrier along the reaction coordinate.

For instance, in a Rh(III)-catalyzed C-H activation allylation reaction, kinetic isotope effect (KIE) experiments, coupled with DFT calculations, can indicate that the C-H activation step is turnover-limiting. scispace.com The calculated energy profiles can also explain the influence of various factors, such as solvents and bases, on the reaction outcome. In one study, it was found that the Rh(III)-catalyzed C-C bond formation was incompatible with certain solvents like 1,2-dichloroethane (B1671644) (DCE) or toluene, a finding that can be rationalized by examining the calculated energy profiles of the reaction in different solvent environments. nih.gov

Experimental and DFT studies have also shed light on how solvent can control C-H activation and product selectivity in Rh(III)-catalyzed reactions, underscoring the importance of both kinetic and thermodynamic control in determining the final product distribution. nih.gov

Below is an interactive data table with hypothetical DFT-calculated frontier molecular orbital energies for this compound and related compounds, illustrating the type of data generated in these computational studies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

| This compound | -6.3 | -1.8 |

| Ethylene Carbonate | - | -1.2 |

| Vinylene Carbonate | -7.1 | - |

Data sourced from computational studies.

Elucidation of Regioselectivity and Stereoselectivity (where applicable)

DFT calculations are crucial for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. researcher.life These aspects are particularly important in asymmetric catalysis, where the goal is to produce a single desired stereoisomer.

In palladium-catalyzed asymmetric decarboxylative cycloadditions, for example, the choice of ligand can significantly influence both the reactivity and the enantioselectivity. researchgate.net DFT calculations can be used to model the transition states for the formation of different stereoisomers, and the calculated energy differences can explain the observed stereochemical outcomes.

The vinyl group in this compound introduces steric hindrance, which can limit the substrate scope in some reactions but also enables regioselective C–H activation. Computational models can quantify these steric effects and predict how they will influence the regioselectivity of a given reaction.

In Rh(III)-catalyzed C-H activation allylation reactions, high stereoselectivity is often a key challenge. nih.govresearchgate.net DFT calculations can help to design catalysts and reaction conditions that favor the formation of one stereoisomer over others. For example, in the synthesis of (Z)-allylic-supported macrolides, an Rh(III)-catalyzed C-H activation allylation with high stereoselectivity was achieved, and computational studies could provide a rationale for the observed (Z)-selectivity by analyzing the energies of the competing transition states. scispace.com

Furthermore, in a cascade annulation reaction of aryl enaminones with this compound, the oxygen atom of the pyran moiety in the product was shown to originate from the 1,3-dioxolan-2-one unit. acs.org This type of mechanistic insight can be corroborated by DFT calculations that trace the bond-forming and bond-breaking steps throughout the reaction.

Advanced Spectroscopic Characterization in Mechanistic and Synthetic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 4-phenyl-4-vinyl-1,3-dioxolan-2-one. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectra, the protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.34–7.45 ppm. rsc.orgtdx.cat The vinyl group gives rise to characteristic signals: a doublet of doublets for the proton on the carbon adjacent to the phenyl-substituted carbon, usually found around δ 6.16 ppm, and a multiplet for the terminal vinyl protons around δ 5.39–5.44 ppm. rsc.org The diastereotopic protons of the dioxolane ring are also distinguishable, appearing at different chemical shifts, for instance, as a doublet at δ 4.65 ppm and a multiplet around δ 4.16 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying the carbon environments. The carbonyl carbon of the cyclic carbonate shows a characteristic signal in the downfield region of the spectrum. rsc.org The carbons of the phenyl and vinyl groups also have distinct chemical shifts that confirm the compound's structure.

Beyond simple structural verification, NMR is instrumental in mechanistic studies. For instance, NMR analysis has been used to determine the yield and stereoselectivity of reactions involving this compound. scispace.com In studies of palladium-catalyzed cyclizations, NMR is used to monitor the formation of products and intermediates. rsc.org Furthermore, diastereomeric ratios of reaction products are often determined by ¹H NMR analysis. rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Phenyl (5H) | 7.45–7.34 | m | - | rsc.orgtdx.cat |

| Vinyl CH (1H) | 6.16 | dd | 17.2, 10.7 | rsc.org |

| Vinyl CH₂ (2H) | 5.44–5.39 | m | - | rsc.org |

| Dioxolane CH (1H) | 4.65 | d | 8.48 | rsc.org |

| Dioxolane CH (1H) | 4.16 | d | 8.48 | rsc.org |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS) is particularly valuable, as it provides highly accurate mass measurements that can confirm a compound's molecular formula. For this compound (C₁₁H₁₀O₃), the expected mass can be validated, for example, by identifying the protonated molecule [M+H]⁺.

In synthetic and mechanistic studies, MS techniques, often coupled with chromatography systems like HPLC (HPLC-MS), are indispensable for monitoring reaction progress. acs.org This allows researchers to track the consumption of reactants and the formation of products and byproducts in real-time. For example, in a study investigating a rhodium-catalyzed annulation, HPLC-MS analysis was used to confirm that an oxygen atom in the final product originated from the 1,3-dioxolan-2-one unit and not from water in the reaction medium by using an isotopically labeled water (H₂¹⁸O). acs.org Techniques like electrospray ionization (ESI) are commonly employed to generate ions from the analytes for MS analysis. rsc.org

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₀O₃ | - | |

| Molecular Weight | 190.19 g/mol | - | |

| HRMS [M+H]⁺ (m/z) | 193.0734 | ESI |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques provide clear evidence for its key structural features.

FT-IR spectroscopy is particularly effective for identifying the prominent carbonyl (C=O) group of the cyclic carbonate ring. This functional group exhibits a strong, characteristic absorption band at approximately 1800 cm⁻¹. Other vibrations, such as those from the C-O bonds of the cyclic ether and the C=C bond of the vinyl group, also appear in the spectrum, further confirming the structure. rsc.org In various studies, FT-IR spectrometers are routinely used to characterize both the starting material and the resulting products. rsc.orgrsc.org

While specific Raman spectroscopy data for this compound is not as commonly reported in the literature, the technique is complementary to IR spectroscopy. Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar C=C bond of the vinyl group and the symmetric vibrations of the aromatic phenyl ring, which often give strong signals in Raman spectra but may be weak in IR spectra. The combination of both IR and Raman provides a more complete vibrational analysis of the molecule.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1800 | |

| Aromatic C-H | Stretch | >3000 | General |

| Vinyl C=C | Stretch | ~1640 | General |

| Ether C-O | Stretch | ~1200-1000 | General |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4-phenyl-4-vinyl-1,3-dioxolan-2-one in laboratory settings?

- Methodological Answer : Two common approaches are:

- Sulfur ylide-mediated synthesis : Reacting acrolein with sulfur ylide under CO₂ pressure in the presence of catalysts (e.g., tetrabutylammonium bromide) at controlled temperatures (40–60°C) to achieve yields >80% .

- Thiol-ene chemistry : Utilizing allyl glycidyl ether and CO₂ with homogeneous/heterogeneous catalysts (e.g., ZnBr₂) to form intermediates, followed by functionalization .

- Key Considerations : Purity is enhanced via anhydrous conditions and post-synthetic purification (e.g., column chromatography).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves vinyl and phenyl substituents (e.g., trans-4-(hydroxymethyl)-5-phenyl derivatives show distinct splitting patterns at δ 4.5–5.5 ppm for vinyl protons) .

- FT-IR : Confirms carbonyl (C=O) stretches at ~1800 cm⁻¹ and cyclic carbonate vibrations .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 193.0734 for C₁₁H₁₀O₃) .

Q. What are the key reactivity patterns of this compound?

- Methodological Answer :

- Oxidation : Forms epoxides or ketones using oxidizing agents (e.g., m-CPBA) .

- Reduction : Hydrogenation with Ru catalysts yields 1,2-butanediol derivatives .

- Substitution : Allylic C–H functionalization via Rh(III) or Pd(II) catalysts enables heterocycle synthesis (e.g., dihydroisoquinolones) .

Advanced Research Questions

Q. How can Ru(II) catalysis be optimized for C–H functionalization reactions involving 4-vinyl-1,3-dioxolan-2-one derivatives?

- Methodological Answer :

- Catalyst tuning : Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) paired with AgSbF₆ as an additive enhance electrophilicity and regioselectivity .

- Substrate scope : Electron-deficient aryl imidates yield higher dihydroisoquinolone derivatives (70–85% yield), while steric hindrance in ortho-substituted substrates reduces efficiency (<50%) .

- Reaction conditions : Optimal performance at 100°C in DCE with 2.5 mol% catalyst loading .

Q. What strategies resolve contradictions in reaction yields during dihydroisoquinolone synthesis using vinyl carbonate derivatives?

- Methodological Answer :

- Steric/electronic analysis : Computational models (DFT) predict reactivity trends; electron-withdrawing groups stabilize transition states, while bulky substituents hinder allylation .

- Alternative catalysts : Switching to Cp*Co(III) improves tolerance for meta-substituted substrates but requires acidic additives (e.g., AcOH) .

- Iterative optimization : Design of experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity) to mitigate batch-to-batch variability .

Q. How does the vinyl group in this compound influence its application in polymer chemistry?

- Methodological Answer :

- Ring-opening polymerization (ROP) : The vinyl group enables post-polymerization modifications (e.g., thiol-ene click chemistry) for drug-conjugated polycarbonates .

- Electrolyte additives : Vinyl derivatives improve lithium-ion battery performance at low temperatures (−20°C) by stabilizing SEI layers .

Q. What computational methods predict the stability of substituted 1,3-dioxolan-2-one derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。